molecular formula C20H18O10 B1239858 Cimicifugic acid C CAS No. 205114-67-6

Cimicifugic acid C

Cat. No. B1239858
CAS RN: 205114-67-6
M. Wt: 418.3 g/mol
InChI Key: NIDSBIYSGNHVDL-ZUVWSUMTSA-N
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Description

Cimicifugic acid C is a natural product found in Actaea simplex, Actaea japonica, and other organisms with data available.

Scientific Research Applications

Chemical Properties and Biological Activities Cimicifugic acid, a compound isolated from plants like Cimicifuga simplex, Cimicifuga japonica, and others, has been the subject of several studies due to its chemical properties and potential biological activities. Cimicifugic acids, including Cimicifugic acid C, have been identified to show potent hyaluronidase inhibitory activities, which are stronger than those of rosmarinic acid. This property is significant as hyaluronidase inhibitors are known to have various therapeutic and cosmetic applications, including anti-inflammatory and anti-allergy effects (Iwanaga et al., 2010), (Iwanaga et al., 2010).

Anti-Inflammatory and Antioxidant Effects Studies have identified the presence of cimicifugic acid and related compounds in various plant species and have explored their anti-inflammatory and antioxidant properties. These compounds are considered for their therapeutic potential due to these effects. Specifically, cimicifugic acids have been recognized for their ability to inhibit neutrophil elastase activity, a property that can be leveraged in designing anti-inflammatory treatments (Löser et al., 2000). Additionally, the compounds have displayed antioxidant activity, notably scavenging reactive oxygen species and protecting against DNA damage, which underlines their potential in mitigating oxidative stress (Burdette et al., 2002).

Pharmacological and Therapeutic Applications The pharmacological properties and bioactivity of cimicifugic acid and its derivatives have been a subject of continuous research. Their roles in various biological pathways and potential therapeutic applications are being explored. For instance, cimicifugic acids have been identified as active components in traditional medicine, known for their anti-inflammatory capacity, which suggests their utility in developing complementary therapies for respiratory system infections and other inflammatory conditions (Wang et al., 2017).

Phytochemical Analysis and Pharmacokinetics Extensive phytochemical analysis and studies on the pharmacokinetics of cimicifugic acid and related compounds provide insights into their bioavailability and biological interactions. These studies are crucial for understanding the therapeutic potential and safety profiles of these compounds when used in medicinal applications (Gai et al., 2012).

properties

CAS RN

205114-67-6

Product Name

Cimicifugic acid C

Molecular Formula

C20H18O10

Molecular Weight

418.3 g/mol

IUPAC Name

(2R,3S)-2-[(3,4-dihydroxyphenyl)methyl]-2-hydroxy-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxybutanedioic acid

InChI

InChI=1S/C20H18O10/c21-13-5-1-11(2-6-13)4-8-16(24)30-17(18(25)26)20(29,19(27)28)10-12-3-7-14(22)15(23)9-12/h1-9,17,21-23,29H,10H2,(H,25,26)(H,27,28)/b8-4+/t17-,20-/m1/s1

InChI Key

NIDSBIYSGNHVDL-ZUVWSUMTSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O[C@H](C(=O)O)[C@](CC2=CC(=C(C=C2)O)O)(C(=O)O)O)O

SMILES

C1=CC(=CC=C1C=CC(=O)OC(C(=O)O)C(CC2=CC(=C(C=C2)O)O)(C(=O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OC(C(=O)O)C(CC2=CC(=C(C=C2)O)O)(C(=O)O)O)O

synonyms

cimicifugic acid
cimicifugic acid A
cimicifugic acid B
cimicifugic acid C
cimicifugic acid D
cimicifugic acid Gst
cimicifugic aicd E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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